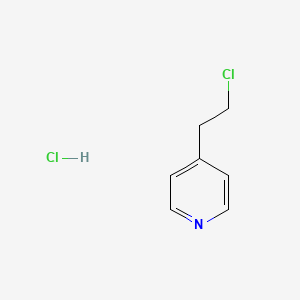

4-(2-Chloroethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

4-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBGHNGQBPOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85673-15-0 | |

| Record name | 4-(2-chloroethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Mechanistic Investigations of 4 2 Chloroethyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions

The chemical reactivity of 4-(2-Chloroethyl)pyridine (B1610578) hydrochloride is significantly influenced by the chloroethyl group, which serves as an electrophilic center susceptible to nucleophilic attack. The pyridine (B92270) ring, particularly when protonated or quaternized, acts as a strong electron-withdrawing group, activating the side chain towards substitution reactions.

Alkylation Mechanisms and Reaction Pathways

4-(2-Chloroethyl)pyridine hydrochloride is a potent alkylating agent, capable of introducing the 4-pyridylethyl group onto various nucleophiles. The primary mechanism for these reactions is nucleophilic aliphatic substitution, typically following an SN2 pathway. In this mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

The reaction between an amine and an alkyl halide serves as a classic example of this pathway. wikipedia.org Amines, possessing a lone pair of electrons on the nitrogen atom, are sufficiently nucleophilic to react directly with the chloroethyl group. wikipedia.org However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a potential for subsequent alkylations and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway" reaction can be controlled by using a large excess of the initial amine. masterorganicchemistry.com

The general pathway for the alkylation of a primary amine (R-NH₂) with 4-(2-Chloroethyl)pyridine can be outlined as follows:

Initial SN2 Attack: The primary amine attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a secondary ammonium salt.

Deprotonation: A base, which can be another molecule of the starting amine, removes a proton from the nitrogen, yielding the neutral secondary amine product. masterorganicchemistry.com

Further Alkylation (if not controlled): The resulting secondary amine, being more nucleophilic, can compete with the starting amine to react with another molecule of 4-(2-Chloroethyl)pyridine, leading to a tertiary amine.

This reactivity makes the compound a useful building block in organic synthesis for introducing a pyridylethyl moiety, which is a common structural motif in pharmaceuticals.

Studies of Nucleophilic Attack on the Chloroethyl Moiety

The electrophilicity of the chloroethyl side chain is central to the compound's role in substitution reactions. The activation of the pyridine ring, typically through N-functionalization to form a pyridinium (B92312) salt, significantly enhances the electron-withdrawing nature of the ring and thus increases the susceptibility of the side chain to nucleophilic attack. mdpi.comnih.gov While direct nucleophilic aromatic substitution on the pyridine ring itself is possible, particularly at the 2 and 4-positions with good leaving groups, the focus here is on the aliphatic side chain. nih.govquimicaorganica.org

The reaction proceeds via a classic SN2 transition state where the nucleophile approaches the carbon atom from the side opposite to the leaving group (chloride). The rate of this reaction is dependent on several factors, including the concentration of both the substrate and the nucleophile, the strength of the nucleophile, and the solvent.

Research into the nucleophilic substitution reactions of similar pyridinium systems has shown that the mechanism can be complex. For instance, in nucleophilic aromatic substitution on N-methylpyridinium compounds, the rate-determining step may not be the initial nucleophilic addition but rather a subsequent deprotonation step. nih.gov However, for the aliphatic chloroethyl side chain, a direct SN2 displacement is the more probable and dominant pathway. The presence of the pyridinium cation makes the β-carbon atom of the ethyl group more electrophilic, facilitating the attack by a wide range of nucleophiles such as amines, thiolates, and alkoxides.

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form 4-vinylpyridine. This process, known as β-elimination, involves the removal of a proton from the carbon atom adjacent (α) to the pyridine ring and the loss of the chloride leaving group from the subsequent carbon (β). libretexts.orgyoutube.com

Beta-Elimination Mechanistic Studies in Pyridinium Systems

Mechanistic studies on analogous 2-(2-chloroethyl)pyridinium systems have provided significant insight into the elimination pathways. These reactions often proceed via the E1cb (Elimination, Unimolecular, Conjugate Base) mechanism. masterorganicchemistry.compressbooks.pubdalalinstitute.com This multi-step mechanism is favored in substrates that have an acidic proton and a relatively poor leaving group. pressbooks.pub

The E1cb mechanism involves two key steps:

Deprotonation: A base removes the acidic proton from the carbon adjacent to the activating pyridine ring, forming a carbanion intermediate (the conjugate base). masterorganicchemistry.com The electron-withdrawing nature of the pyridinium ring stabilizes this carbanion.

Loss of Leaving Group: The carbanion then expels the chloride leaving group in a subsequent, often rapid, step to form the alkene (vinylpyridine). masterorganicchemistry.com

Studies combining experimental kinetics and theoretical calculations on similar systems have explored the borderline region between the concerted E2 mechanism and the stepwise E1cb mechanism. nih.govsemanticscholar.org For N-methylated pyridylethyl substrates, it was found that with a poor leaving group like fluoride, the reaction proceeds via a stable carbanion (E1cb). nih.govsemanticscholar.org With better leaving groups like chloride and bromide, a stable anionic intermediate is not always formed, suggesting a more concerted E2-like mechanism. nih.gov The specific pathway is thus highly sensitive to the nature of the leaving group and substituents.

Influence of Solvent Composition and Substituents on Elimination Kinetics

The rate and mechanism of β-elimination in pyridinium systems are profoundly influenced by both the solvent and the presence of substituents on the pyridine ring.

Solvent Effects: Studies on the hydroxide-induced β-elimination of chloroethylpyridines in acetonitrile (B52724)/water mixtures have been conducted. Research on the related compound 1-methyl-2-(2-chloroethyl)pyridinium iodide showed that increasing the percentage of acetonitrile (a less polar aprotic solvent) in the mixture leads to a relatively small increase in the reaction rate. This modest effect suggests that the charge dispersal in the transition state is not dramatically different from the ground state, which is consistent with the E1cb mechanism where the negative charge is largely localized on the carbanion intermediate.

Perhaps the most significant "substituent" is the group on the pyridine nitrogen itself. Quaternization of the pyridine nitrogen (e.g., N-methylation) drastically increases the electron-withdrawing capacity of the ring. This leads to a massive acceleration of the elimination reaction, with rate enhancements reported to be on the order of 10⁴ to 10⁶ compared to the neutral (un-methylated) pyridine substrate. This powerful "methyl activating factor" is strong evidence for an E1cb mechanism, as the rate enhancement is attributed to the greatly increased stability of the intermediate carbanion.

The following table illustrates the effect of N-methylation on the second-order rate constants (k₂) for the elimination reaction of 2-(2-chloroethyl)pyridine (B91823) and its N-methylated analogue in an 85/15 (v/v) acetonitrile/water mixture with hydroxide (B78521) ion.

| Substrate | k₂ (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| 2-(2-Chloroethyl)pyridine | 1.5 x 10⁻³ | 1 |

| 1-Methyl-2-(2-chloroethyl)pyridinium iodide | 1.1 x 10³ | ~730,000 |

Data derived from related studies on analogous systems. The values serve to illustrate the magnitude of the N-alkylation effect.

Redox Chemistry and Pyridine Ring Transformations

The pyridine ring in this compound can participate in redox reactions, and under certain conditions, undergo transformations that alter the heterocyclic core.

The electrochemical behavior of pyridinium ions has been studied, revealing that they can be reduced. nih.govacs.org On electrodes like gold, pyridinium (pyrH⁺) exhibits an irreversible reduction wave, typically associated with a one-electron reduction process. acs.orguiowa.edu The reduction potential is sensitive to substituents on the pyridine ring; electron-withdrawing groups make the ring easier to reduce (more positive potential), while electron-donating groups make it harder to reduce (more negative potential). mdpi.comnih.gov The reduction of a pyridinium salt can generate a pyridinyl radical, a highly reactive intermediate that can dimerize or participate in further reactions. The N-H bond of the pyridinium cation plays a crucial role in its electrochemical reduction on certain electrode materials. nih.govresearchgate.net

Beyond simple electron transfer, the pyridinium core can undergo more profound structural changes. An example of such a pyridine ring transformation is the degenerate ring transformation (DRT) . In one studied case, N-benzylpyridinium salts were shown to react with superoxide (B77818) radical anions (O₂•⁻) in a process that leads to the opening of the pyridine ring to form an azatriene intermediate. chinesechemsoc.orgchinesechemsoc.org This intermediate can then undergo a 6π-electrocyclization and subsequent aromatization to reconstruct a new, functionalized pyridine core. chinesechemsoc.org This type of transformation allows for the exchange of atoms within the pyridine skeleton and the simultaneous introduction of new functional groups, effectively rebuilding the ring in a modified form. chinesechemsoc.orgchinesechemsoc.org While not demonstrated specifically for this compound, this reactivity highlights the potential for complex transformations of the pyridinium scaffold under specific redox conditions.

Advanced Coupling Reactions Utilizing Pyridyl-Chloroethyl Scaffolds

The 4-(2-chloroethyl)pyridine scaffold is a valuable building block in synthetic chemistry, primarily due to the reactivity of its alkyl chloride group in various cross-coupling reactions. These transformations, typically catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for the synthesis of a diverse range of complex molecules. nih.gov The versatility of these reactions has made them a cornerstone in medicinal chemistry and materials science. nih.gov

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle begins with the oxidative addition of the electrophile, in this case, the chloroethyl group, to a low-valent metal catalyst (e.g., Pd(0)). nih.gov This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to release the final product and regenerate the catalyst. nih.gov

Palladium-Catalyzed C-C Bond Formation

Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds. nih.gov This reaction couples an organoboron compound (nucleophile) with an organic halide (electrophile). nih.gov In the context of the 4-(2-chloroethyl)pyridine scaffold, the chloroethyl group serves as the electrophile. While palladium catalysts are common, nickel-based systems have also been developed and are particularly effective for coupling reactions involving alkyl halides. nih.gov These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at the ethyl side chain of the pyridine.

The conditions for these reactions have been refined over time from initial high temperatures and catalyst loadings to milder and more efficient protocols. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Alkyl Halides

| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 4-Methoxyphenylboronic acid | NiCl₂(dppp) | K₂CO₃ | Dioxane | 80 | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 65 | 78 |

Note: Data are representative of typical Suzuki-Miyaura reactions involving alkyl chlorides and may not reflect specific results for this compound.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The formation of C-N bonds is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for creating aryl and heteroaryl amines from aryl halides. nih.gov This methodology can be adapted to couple primary or secondary amines with the 4-(2-chloroethyl)pyridine scaffold at the alkyl chloride position. This reaction provides a direct route to synthesize various 4-(2-aminoethyl)pyridine (B79904) derivatives, which are important precursors for pharmaceuticals. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination with Alkyl Halides

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 110 | 95 |

| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 88 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 70 | 91 |

Note: Data are representative of typical Buchwald-Hartwig amination reactions involving alkyl chlorides and may not reflect specific results for this compound.

Mechanistic studies indicate that the key to the success of these coupling reactions lies in the careful selection of ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The development of increasingly sophisticated phosphine (B1218219) ligands has expanded the scope of substrates that can be used, making these reactions more versatile and efficient. nih.gov

Derivatization and Functionalization Strategies of 4 2 Chloroethyl Pyridine Hydrochloride

Strategic Functionalization for Diverse Chemical Scaffolds

4-(2-Chloroethyl)pyridine (B1610578) hydrochloride is a valuable bifunctional reagent in organic synthesis, enabling the creation of a wide variety of chemical frameworks. nih.govnih.govresearchgate.netrsc.org The core of its utility lies in the reactive chloroethyl group and the versatile pyridine (B92270) ring. The primary strategy for its functionalization involves the nucleophilic substitution at the ethyl side chain, where the chlorine atom serves as a leaving group. quimicaorganica.orgnih.govyoutube.com This allows for the introduction of numerous functionalities by reacting it with a diverse range of nucleophiles.

The pyridine ring itself offers additional sites for modification. The nitrogen atom can be targeted in reactions, and the aromatic carbons can participate in various transformations, further expanding the molecular diversity that can be achieved. This dual reactivity permits a modular approach to synthesizing complex molecules. For instance, the chloroethyl group can be functionalized first, followed by a modification of the pyridine ring, or vice versa, providing chemists with precise control over the final molecular architecture. The resulting scaffolds are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group | Potential Scaffold Application |

| Amines (R-NH₂) | -CH₂CH₂-NHR | Pharmaceutical building blocks |

| Thiols (R-SH) | -CH₂CH₂-SR | Bioconjugation linkers |

| Alkoxides (R-O⁻) | -CH₂CH₂-OR | Ether-containing heterocycles |

| Azide (N₃⁻) | -CH₂CH₂-N₃ | Precursor for triazoles (Click Chemistry) |

| Cyanide (CN⁻) | -CH₂CH₂-CN | Precursor for carboxylic acids, amines |

Applications in Biomolecule Functionalization (e.g., Peptide Modification)

The reactivity of the chloroethyl group makes 4-(2-chloroethyl)pyridine a suitable agent for the covalent modification of biomolecules, most notably peptides and proteins. This process, often termed pyridylethylation, typically targets nucleophilic amino acid side chains. nih.govnih.gov The most common targets are the thiol group of cysteine residues and the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.netresearchgate.net

The reaction involves the alkylation of these nucleophilic side chains, forming a stable thioether or secondary amine linkage, respectively. This modification introduces the pyridyl moiety onto the biomolecule, which can serve several purposes:

Attachment of Probes and Tags: The pyridine ring can be further functionalized to attach fluorescent dyes, affinity labels, or other reporter groups.

Altering Physicochemical Properties: The introduction of the pyridine group can modify the solubility, charge, and conformational properties of a peptide.

Metal Chelation: The pyridine nitrogen can act as a coordination site for metal ions, enabling the creation of metalloproteins with novel catalytic or structural properties.

The conditions for pyridylethylation are generally mild to preserve the integrity of the biomolecule's structure. The specificity of the reaction for certain residues allows for site-selective modification, which is crucial for studying protein structure and function. nih.gov

Table 2: Research Findings on Peptide Modification

| Target Residue | Reaction Type | Purpose of Modification | Analytical Technique |

| Cysteine | S-alkylation | N-terminal sequence analysis. nih.gov | Phenylthiohydantoin (PTH) derivative identification. nih.govnih.gov |

| Cysteine | S-alkylation | Maintaining 3D protein structure. springernature.com | Edman sequence analysis, Mass Spectrometry. springernature.com |

| Lysine | N-alkylation | Improving intraprotein cross-linking. researchgate.net | Mass Spectrometry |

| Methionine | S-alkylation | Site-selective bioconjugation. nih.gov | HPLC, Mass Spectrometry |

Design and Synthesis of Ligands and Coordination Compounds Incorporating Pyridyl-Chloroethyl Moieties

The pyridine nucleus is a fundamental building block in coordination chemistry, readily coordinating to a vast array of metal ions through its nitrogen lone pair. jscimedcentral.comwikipedia.orgnih.gov The use of 4-(2-chloroethyl)pyridine hydrochloride as a precursor allows for the synthesis of more complex ligands where the pyridyl group is tethered to other coordinating moieties via the flexible ethyl linker.

A common synthetic strategy involves reacting 4-(2-chloroethyl)pyridine with other multidentate ligand fragments, such as diazacycloalkanes (e.g., piperazine) or other heterocyclic systems. nih.gov The nucleophilic displacement of the chloride allows for the covalent attachment of the pyridylethyl arm to these fragments, resulting in novel polydentate ligands.

These newly synthesized ligands can then be complexed with various transition metals, such as cobalt, iron, nickel, or copper, to form coordination compounds with diverse geometries and electronic properties. wikipedia.orgnih.govresearchgate.netmdpi.combohrium.comnih.gov The resulting metal complexes have been investigated for applications in catalysis, materials science, and as models for bioinorganic systems. The structural features of the ligand, such as the denticity and the nature of the donor atoms, play a crucial role in determining the final structure and reactivity of the coordination compound. nih.govresearchgate.net

Table 3: Examples of Ligands and Coordination Compounds

| Ligand Synthesized From Precursor | Metal Ion | Resulting Complex Type | Potential Application | Reference |

| 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) | Cobalt(II) | Dinuclear, tetrahedral [Co₂(Ppz)Cl₄] | Magnetism studies | nih.gov |

| 4-methyl-1-[2-(pyridin-2-yl)ethyl]homopiperazine (Pmhpz) | Cobalt(II) | Mononuclear, pentacoordinate [Co(Pmhpz)Cl₂] | Electronic spectra analysis | nih.gov |

| (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) | Iron(II)/(III), Cobalt(II)/(III) | Mononuclear complexes | Dioxygen activation, oxidation catalysis | researchgate.net |

| 4'-Pyridyl-2,2';6',2"-terpyridine (pytpy) | Cobalt(II), Iron(II)/(III) | Homoleptic complexes, coordination polymers | Catalysis, anticancer agents | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloroethyl Pyridine Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. However, no experimental ¹H NMR or ¹³C NMR data for 4-(2-Chloroethyl)pyridine (B1610578) hydrochloride could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(2-Chloroethyl)pyridine hydrochloride would be expected to provide key information. The pyridinium (B92312) protons would likely appear as two distinct signals in the aromatic region, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atom. The ethyl chain protons would be expected to present as two triplets, corresponding to the methylene (B1212753) group adjacent to the pyridine (B92270) ring and the methylene group bonded to the chlorine atom. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns would establish the connectivity between adjacent carbon atoms. Without experimental data, a precise chemical shift and coupling constant table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR data is crucial for determining the carbon framework of the molecule. For this compound, one would anticipate distinct signals for each of the carbon atoms in the pyridine ring and the ethyl side chain. The chemical shifts of the pyridinium carbons would be indicative of their electronic environment, influenced by the positive charge on the nitrogen. The aliphatic carbons of the chloroethyl group would appear at higher field. The absence of any published ¹³C NMR spectra precludes the creation of a data table with chemical shift assignments.

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretch of the pyridinium ion, C-H stretches of the aromatic ring and the aliphatic chain, C=C and C=N stretching vibrations within the pyridine ring, and the C-Cl stretch of the chloroethyl group. The lack of an experimental IR spectrum prevents the compilation of a table of vibrational frequencies and their corresponding assignments.

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated 4-(2-chloroethyl)pyridine cation. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom. Common fragmentation pathways could include the loss of a chlorine radical, the loss of an ethyl group, or cleavage of the pyridine ring. No mass spectrometry data for this specific compound is currently available.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding involving the pyridinium proton and the chloride anion.

Determination of Molecular Conformation and Stereochemistry

X-ray diffraction data would reveal the preferred conformation of the chloroethyl side chain relative to the pyridine ring and would unambiguously determine the stereochemistry of the molecule. This information is fundamental to understanding the molecule's shape and how it interacts with its environment. At present, no crystallographic studies have been published for this compound.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Crystal Packing Motifs

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions in molecular crystals. scirp.org This method involves partitioning crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

The Hirshfeld surface is generated based on the electron density and allows for the mapping of various properties, including dnorm, which combines the distances from the surface to the nearest nucleus internal (di) and external (de) to the surface. Red spots on the dnorm map highlight intermolecular contacts that are shorter than the van der Waals radii, indicating key hydrogen bonds or other strong interactions. mdpi.com Blue regions represent longer contacts.

For a compound like this compound, the key interactions stabilizing the crystal packing would include:

Hydrogen Bonding: The presence of the pyridinium hydrochloride moiety suggests strong N+–H···Cl– hydrogen bonds are likely to be a dominant feature, linking the cation and anion. These would appear as distinct red areas on the Hirshfeld surface.

Halogen Interactions: The chlorine atom on the ethyl side chain can participate in various weak interactions, such as C–Cl···H and potentially C–Cl···π interactions with the pyridine ring of adjacent molecules. nih.gov

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, which would be visualized on the shape index map of the Hirshfeld surface as adjacent red and blue triangles. mdpi.com

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces and general close contacts between hydrogen atoms. Often the largest contributor. nih.gov |

| Cl···H / H···Cl | ~20-30% | Indicates significant hydrogen bonding and other close contacts involving the chlorine atoms from the chloroethyl group and the chloride anion. nih.gov |

| N···H / H···N | ~5-15% | Highlights the crucial N+–H···Cl– hydrogen bonds involving the pyridinium cation. |

| C···H / H···C | ~5-10% | Arises from interactions between the carbon atoms of the pyridine ring and hydrogen atoms on neighboring molecules. |

| C···C | ~1-5% | Suggests the presence of π-π stacking interactions between pyridine rings. nih.gov |

Advanced Chromatographic Techniques for Separation and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and polar compounds like this compound. kuleuven.be This method is particularly well-suited for identifying and quantifying the compound at trace levels, for example, as a process-related impurity or degradant in pharmaceutical ingredients. researchgate.net

The analysis typically employs a reversed-phase HPLC column, such as a C18, for separation. Given the polar nature of the analyte, the mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, usually operated in positive ion mode to detect the protonated molecular ion [M+H]+. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) can be utilized, where the molecular ion is fragmented to produce characteristic product ions, which are then monitored.

| Parameter | Typical Conditions |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 50 mm × 4.6 mm, 3 µm) researchgate.net |

| Mobile Phase A | 10 mM Ammonium Acetate in Water researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution, starting with a high percentage of Mobile Phase A |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its salt form, which makes it non-volatile and thermally labile. To enable GC-MS analysis, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. jfda-online.com This typically involves neutralizing the hydrochloride to its free base form, followed by a reaction targeting the pyridine nitrogen or other reactive sites.

A common derivatization strategy for compounds containing amine or hydroxyl groups is silylation. nih.gov For the free base of 4-(2-chloroethyl)pyridine, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) could be used. This reaction replaces the active hydrogen (if any were present) or coordinates with the lone pair on the nitrogen, increasing the molecule's volatility. Another approach could involve acylation. The derivatized sample is then injected into the GC-MS system, where it is separated on a capillary column (e.g., a DB-5ms) and detected by the mass spectrometer, typically using electron ionization (EI).

The primary reasons for derivatization prior to GC-MS analysis are:

To increase volatility: Allows the compound to be vaporized in the GC inlet without decomposition.

To improve thermal stability: Prevents the compound from degrading at the high temperatures used in the GC oven and inlet.

To enhance chromatographic properties: Can lead to better peak shape and resolution. jfda-online.com

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS, or other silylating/acylating agents |

| Reaction Conditions | Heating at 60-80°C for 30-60 minutes in a suitable solvent like pyridine or acetonitrile. nih.govshimadzu.eu |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 - 280°C |

| Oven Program | Initial temperature of ~70°C, ramped to ~300°C |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification, SIM mode for quantification |

While 4-(2-Chloroethyl)pyridine possesses a UV-active pyridine ring, its UV absorbance may not be sufficient for detection at very low concentrations or in complex matrices. In such cases, pre-column derivatization can be employed to introduce a chromophore that exhibits strong absorbance at a higher wavelength, thereby enhancing detection sensitivity and specificity for High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). google.com

The reactive chloroethyl group is a prime target for derivatization. A nucleophilic substitution reaction with a reagent containing a strong chromophore, such as a nitro-substituted phenyl group, can be utilized. For example, reacting the compound with an agent like 4-nitrothiophenol (B108094) under basic conditions would yield a derivative with a significantly red-shifted UV maximum. This shift moves the detection wavelength away from the region where many matrix components might interfere, improving the selectivity of the method. google.com

The HPLC-DAD system separates the derivatized analyte from other components, and the DAD provides spectral information across a range of wavelengths simultaneously. This is advantageous for confirming the identity of the analyte peak and assessing its purity by checking for co-eluting impurities.

| Parameter | Typical Conditions |

|---|---|

| Derivatization Principle | Nucleophilic substitution on the chloroethyl group with a UV-active reagent (e.g., a nitrophenyl derivative). |

| Chromatographic Column | Reversed-phase C18 or C8 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile/water). |

| Detection | Diode-Array Detector (DAD) |

| Detection Wavelength | Set at the λmax of the derivatized product (e.g., 320-450 nm), away from potential interferences. google.com |

| Data Analysis | Quantification based on peak area at λmax; peak purity assessment using spectral analysis. |

Computational and Theoretical Investigations of 4 2 Chloroethyl Pyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules. While specific DFT studies on 4-(2-Chloroethyl)pyridine (B1610578) hydrochloride are not extensively detailed in publicly available literature, analysis of closely related compounds, such as 4-chloromethyl pyridine (B92270) hydrochloride, provides a strong model for its expected electronic characteristics. ijcrt.org

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. ijcrt.org Key parameters derived from these calculations include bond lengths, bond angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of electronic charge. ijcrt.orgias.ac.in

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcrt.org A smaller gap suggests higher reactivity. For pyridine derivatives, the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals sites susceptible to electrophilic and nucleophilic attack. ijcrt.org The MEP surface for a pyridine derivative would typically show negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character, while regions of positive potential (blue) highlight electrophilic sites. ijcrt.org

Charge distribution analysis, using methods like Mullikan Population Analysis (MPA) or Natural Atomic Charges (NAC), quantifies the partial charges on each atom. ijcrt.org These charges influence dipole moment, polarizability, and other molecular properties. In a molecule like 4-(2-Chloroethyl)pyridine hydrochloride, the electronegative nitrogen and chlorine atoms significantly impact the charge distribution across the entire structure. ijcrt.org

Table 1: Predicted Electronic Properties from DFT Calculations (Modeled on Analogous Compounds)

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests it is more reactive. ijcrt.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing regions of positive and negative charge. | Identifies likely sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attack. ijcrt.org |

| Natural Atomic Charges (NAC) | Calculated partial charges on individual atoms within the molecule. | Helps to understand the polarity of bonds and the overall dipole moment, influencing intermolecular interactions. ijcrt.org |

| Bond Lengths & Angles | Optimized geometric parameters of the molecule. | Provides the most stable three-dimensional structure, which is the basis for all other property calculations. ijcrt.org |

This data is based on computational studies of analogous pyridine compounds and represents expected values and characteristics. ijcrt.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Modeling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govucl.ac.uk For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

The ethyl chloride side chain of the molecule possesses rotational freedom around its carbon-carbon single bonds. chemscene.com MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. This conformational analysis is vital, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Furthermore, MD simulations excel at modeling intermolecular interactions. ucl.ac.uk By simulating the compound in a solvent box (e.g., water), researchers can study hydrogen bonding, van der Waals forces, and electrostatic interactions between the solute and solvent molecules. For the hydrochloride salt, these simulations would detail the solvation shells around the chloride anion and the protonated pyridine ring, providing a microscopic view of the dissolution process. Hirshfeld surface analysis, a technique often complemented by computational models, can be used to visualize and quantify intermolecular contacts in the crystalline state, highlighting the most significant interactions that stabilize the crystal packing. nih.gov

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

Understanding the chemical reactivity of this compound requires elucidating the mechanisms of its potential reactions. Computational methods, particularly reaction pathway analysis and transition state modeling, are indispensable for this purpose. These techniques involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. researchgate.net

A key feature of this molecule is the reactive chloroethyl group, which is susceptible to nucleophilic substitution reactions. Computational modeling can be used to investigate the mechanisms of these substitutions (e.g., SN1 vs. SN2). By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. DFT calculations are commonly used to locate and characterize the geometry and energy of transition states. For this compound, these studies could predict its reactivity with various nucleophiles and help optimize reaction conditions for synthetic applications. While specific computational studies detailing these pathways for this exact molecule are not prominent, the methodology is standard for analyzing the reactivity of alkyl halides and pyridine derivatives. researchgate.net

Predictive Modeling using Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the computed electronic and geometric structure of a molecule. chemscene.com These descriptors are used in predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, to correlate a molecule's structure with its biological activity or physicochemical properties.

For this compound, several key descriptors can be calculated. These provide a quantitative profile of the molecule's characteristics.

Table 2: Key Quantum Chemical Descriptors for this compound

| Descriptor | Value | Description and Significance |

|---|---|---|

| Molecular Weight | 178.06 g/mol | The mass of one mole of the substance. chemscene.com |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Represents the surface area of polar atoms (N, O). It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. chemscene.com |

| LogP | 2.2847 | The logarithm of the partition coefficient between octanol (B41247) and water. It measures the hydrophobicity of the molecule, which influences its solubility and membrane permeability. chemscene.com |

| Hydrogen Bond Acceptors | 1 | The number of atoms (in this case, the pyridine nitrogen) capable of accepting a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. The hydrochloride form would have one donor. chemscene.com |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating the molecule's conformational flexibility. chemscene.com |

Source: ChemScene chemscene.com

These descriptors serve as inputs for building mathematical models that can predict the behavior of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials science research.

Strategic Applications of 4 2 Chloroethyl Pyridine Hydrochloride in Complex Organic Synthesis

Utility in the Synthesis of Heterocyclic Ring Systems

The presence of both a pyridine (B92270) nucleus and a reactive alkyl chloride functionality in 4-(2-Chloroethyl)pyridine (B1610578) hydrochloride makes it an excellent starting material for the synthesis of various heterocyclic ring systems. The nitrogen atom of the pyridine ring can act as a nucleophile or a base, while the chloroethyl group is susceptible to nucleophilic substitution reactions. This dual reactivity allows for a range of intramolecular and intermolecular cyclization reactions to form fused and spiro-heterocyclic compounds.

One common strategy involves the reaction of 4-(2-Chloroethyl)pyridine with binucleophilic reagents. For instance, reaction with hydrazines can lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives, which are scaffolds of interest in medicinal chemistry. Similarly, reaction with β-amino alcohols or β-amino thiols can yield oxazolo[3,2-a]pyridinyl and thiazolo[3,2-a]pyridinyl cations, respectively. These fused heterocyclic systems are often investigated for their biological activities.

The synthesis of indolizine (B1195054) derivatives represents another important application. In these reactions, the pyridinium (B92312) salt of 4-(2-chloroethyl)pyridine can be generated in situ, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an activated alkyne or alkene, to furnish the indolizine core.

Table 1: Examples of Heterocyclic Ring Systems Synthesized from 4-(2-Chloroethyl)pyridine Hydrochloride

| Heterocyclic System | Reactant | General Structure |

| Pyrazolo[1,5-a]pyridines | Hydrazines | Fused 5/6-membered rings |

| Oxazolo[3,2-a]pyridinyls | β-Amino alcohols | Fused 5/6-membered rings |

| Thiazolo[3,2-a]pyridinyls | β-Amino thiols | Fused 5/6-membered rings |

| Indolizines | Activated Alkynes/Alkenes | Fused 5/6-membered rings |

Role as a Key Building Block in the Preparation of Advanced Intermediates for Specialty Chemicals

Beyond the synthesis of heterocycles, this compound serves as a crucial building block for advanced intermediates used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. The chloroethyl side chain can be readily modified through nucleophilic substitution reactions to introduce a variety of functional groups, thereby creating a diverse library of pyridine-containing intermediates.

For example, displacement of the chloride with an amine leads to the formation of N-substituted 2-(pyridin-4-yl)ethanamines. These compounds are valuable intermediates in the synthesis of antihistamines and other pharmacologically active agents. Reaction with alkoxides or phenoxides provides access to 4-(2-alkoxyethyl)pyridines and 4-(2-phenoxyethyl)pyridines, which can be further elaborated into more complex molecules. Furthermore, the reaction with cyanide furnishes 3-(pyridin-4-yl)propanenitrile, a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

The pyridine ring itself can also be functionalized. For instance, electrophilic aromatic substitution reactions can introduce substituents at various positions on the ring, although the electron-deficient nature of the pyridine ring often requires harsh reaction conditions. Alternatively, the pyridine nitrogen can be oxidized to the N-oxide, which facilitates electrophilic substitution at the 4-position and can subsequently be removed.

Table 2: Advanced Intermediates Derived from this compound

| Intermediate Class | Reagent | General Structure |

| N-substituted 2-(pyridin-4-yl)ethanamines | Amines | Py-CH₂CH₂-NRR' |

| 4-(2-Alkoxy/Phenoxyethyl)pyridines | Alcohols/Phenols | Py-CH₂CH₂-OR |

| 3-(Pyridin-4-yl)propanenitrile | Cyanide | Py-CH₂CH₂-CN |

Construction of Complex Molecular Architectures via Selective Transformations

The strategic use of this compound in the construction of complex molecular architectures relies on the selective manipulation of its reactive sites. The difference in reactivity between the pyridine nitrogen and the chloroethyl group allows for a stepwise and controlled approach to building intricate molecules.

Protecting group strategies are often employed to mask one reactive site while transformations are carried out at the other. For instance, the pyridine nitrogen can be protected as a pyridinium salt, directing reactivity towards the chloroethyl side chain. Conversely, the chloroethyl group can be converted to a less reactive functionality to allow for modifications on the pyridine ring.

Transition metal-catalyzed cross-coupling reactions have also expanded the synthetic utility of this building block. After conversion of the chloroethyl group to a suitable derivative (e.g., an organometallic reagent), it can participate in reactions such as Suzuki, Sonogashira, and Heck couplings to form carbon-carbon bonds, enabling the assembly of complex molecular frameworks.

Furthermore, the introduction of chirality is a key aspect of modern organic synthesis. Asymmetric synthesis using this compound as a starting material can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries, to produce enantiomerically enriched products. These chiral building blocks are of high value in the pharmaceutical industry.

Q & A

Q. What are the established synthetic routes for 4-(2-Chloroethyl)pyridine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via chlorination of pyridine derivatives. A common route involves reacting 2-methylpyridine with chlorine gas under controlled conditions (58–65°C) in carbon tetrachloride, monitored by gas chromatography (GC) to track intermediate formation . Alternative methods use nucleophilic substitution with reagents like 1-(2-chloroethyl)pyrrolidine hydrochloride, as seen in multi-step syntheses for pharmaceuticals . Optimization includes:

- Temperature control : Maintaining 60–65°C prevents side reactions (e.g., over-chlorination).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol or acetone improves yield and purity .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

Methodological Answer: Key characterization methods include:

- Melting Point Analysis : Reported mp ranges (e.g., 167–170°C) confirm purity; deviations indicate impurities .

- Chromatography : GC or HPLC (e.g., using UV detection at 254 nm) monitors reaction progress and purity .

- Spectroscopy : H NMR (pyridine ring protons at δ 7.5–8.5 ppm) and FT-IR (C-Cl stretch at ~550 cm) validate structure .

- Elemental Analysis : Matches theoretical values for C, H, N, and Cl to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. For example:

- Structural Comparisons : Analog 2-Chloro-4-(chloromethyl)pyridine hydrochloride shows higher reactivity due to dual chloro groups, enhancing antimicrobial activity compared to mono-chloro analogs .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for IC benchmarking) .

- Data Normalization : Report activities as % inhibition relative to positive controls to mitigate variability .

Table 1 : Comparative Bioactivity of Pyridine Derivatives

| Compound | IC (μM) | Key Functional Groups | Reference |

|---|---|---|---|

| 4-(2-Chloroethyl)pyridine·HCl | 12.3 | Chloroethyl, Pyridine | |

| 2-Chloro-4-(chloromethyl)pyridine·HCl | 8.9 | Dual Cl, Pyridine | |

| 4-Chloromethylpyridine·HCl | 25.6 | Single Cl, Pyridine |

Q. What strategies improve the stability and handling of this compound in hygroscopic environments?

Methodological Answer: The compound is hygroscopic and prone to decomposition. Mitigation strategies include:

Q. How can reaction yields be maximized in nucleophilic substitutions involving this compound?

Methodological Answer:

- Reagent Selection : Use excess nucleophiles (e.g., amines, thiols) to drive reactions to completion .

- Catalysis : Add KI (10 mol%) to enhance chloroethyl group reactivity via halide exchange .

- Workup Optimization : Extract products with dichloromethane to minimize polar byproduct contamination .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Methodological Answer: Variations (e.g., 167–170°C vs. 180–185°C) often stem from:

- Purity Differences : Impurities like unreacted 2-methylpyridine lower observed mp .

- Polymorphism : Crystallization solvents (ethanol vs. acetone) may yield distinct crystalline forms .

- Measurement Techniques : Differential scanning calorimetry (DSC) provides more accurate mp than capillary methods .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in aqueous reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.